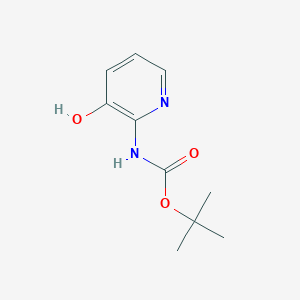

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSPUTQMBTUUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"tert-Butyl (3-hydroxypyridin-2-yl)carbamate" properties

An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Synthesis, Properties, and Applications

Introduction

This compound, a key heterocyclic building block, holds significant value in the realms of medicinal chemistry and advanced organic synthesis. Its unique structure, featuring a pyridine core functionalized with both a hydroxyl group and a protected amine, renders it a versatile intermediate for constructing complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a strategic feature, enabling chemists to selectively mask the reactivity of the 2-amino group while performing transformations on other parts of the molecule. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, delving into its physicochemical properties, robust synthesis protocols, characteristic reactivity, and essential safety considerations.

Physicochemical and Structural Profile

The utility of this compound is fundamentally derived from its distinct chemical and physical properties. The molecule's architecture combines the aromatic, electron-deficient nature of a pyridine ring with the nucleophilic character of a hydroxyl group and the sterically hindered, acid-labile Boc-protected amine. This combination dictates its solubility, reactivity, and handling characteristics.

Core Properties

A summary of the key physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | [1] |

| Synonyms | 2-(BOC-aMino)-3-hydroxypyridine, 2-(t-butoxycarbonylamino)-3-pyridinol | [1][2] |

| CAS Number | 902835-93-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][3] |

| Molecular Weight | 210.23 g/mol | [1][3] |

| Melting Point | 129-132 °C | [4] |

| Appearance | Solid (form may vary) | N/A |

| Topological Polar Surface Area | 71.5 Ų | [1] |

Synthesis Strategies: A Two-Stage Approach

The most common and reliable synthesis of this compound is not a single reaction but a strategic two-stage process. This methodology first involves the preparation of the core precursor, 2-Amino-3-hydroxypyridine, followed by the selective protection of its amino group.

Stage 1: Synthesis of the 2-Amino-3-hydroxypyridine Precursor

The synthesis of the unprotected core, 2-Amino-3-hydroxypyridine, is the critical first step. A highly effective and widely cited method is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[5] This approach is favored for its high yield and clean conversion.

Causality of Experimental Design: The choice of palladium on carbon (Pd/C) as a catalyst is deliberate; it is highly efficient for the reduction of aromatic nitro groups to amines with minimal side reactions. Methanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. A hydrogen atmosphere provides the necessary reducing agent.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 0.1-0.2 eq by weight).

-

Inerting: Seal the flask and flush the system with an inert gas, such as argon, to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas, typically via a balloon, and maintain a positive hydrogen atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting solid by column chromatography on silica gel (e.g., using a 5% MeOH/CH₂Cl₂ eluent) to obtain pure 2-Amino-3-hydroxypyridine.[5]

Stage 2: Selective N-Boc Protection

With the precursor in hand, the next step is to protect the 2-amino group. The Boc group is ideal as it is stable to many reaction conditions but can be removed cleanly under acidic conditions.[6] The standard procedure utilizes di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design: The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[7] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the Boc anhydride.

Detailed Experimental Protocol:

-

Setup: Dissolve 2-Amino-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.5-2.0 eq) to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in DCM to the mixture, typically at room temperature or cooled in an ice bath to control any exotherm.

-

Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 2-12 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable and differential reactivity of its functional groups. The Boc-protected amine is inert to most nucleophilic, basic, and reductive conditions, allowing for selective chemistry to be performed on the hydroxyl group or the pyridine ring.

Deprotection of the Boc Group

The removal of the Boc group is a fundamental transformation, unmasking the primary amine for subsequent reactions like amide bond formation or alkylation. This is reliably achieved under acidic conditions.

Causality of Experimental Design: Strong acids like trifluoroacetic acid (TFA) readily protonate the carbonyl oxygen of the carbamate. This initiates the collapse of the group, eliminating carbon dioxide and the highly stable tert-butyl cation, which is then quenched by the counter-ion or a scavenger.[6]

Detailed Experimental Protocol for Deprotection:

-

Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the deprotected product.

Reactivity of the Hydroxyl Group and Pyridine Ring

With the amine protected, the hydroxyl group becomes a prime target for reactions such as O-alkylation (Williamson ether synthesis), acylation, or conversion into a better leaving group for subsequent nucleophilic substitution. Furthermore, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly if further activating groups are present.[8] These downstream reactions make the title compound a valuable precursor for creating libraries of substituted 2-aminopyridine derivatives for screening in drug discovery programs.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

GHS Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a moderate hazard.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Conclusion

This compound is a strategically designed synthetic intermediate whose value is defined by its protected amine functionality. The robust and high-yielding synthetic protocols available for its preparation, combined with the predictable reactivity of its functional groups, establish it as a cornerstone building block for the synthesis of novel pharmaceuticals and complex organic molecules. Understanding its properties, synthesis, and reactivity is essential for any scientist working in modern drug discovery and development.

References

- 1. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(BOC-aMino)-3-hydroxypyridine | 902835-93-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 8. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 9. 1207175-73-2 | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Crizotinib Related | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Physicochemical Characteristics of tert-Butyl (3-hydroxypyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a key intermediate, understanding its properties is paramount for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems. This document delves into its structural features, physicochemical parameters, and spectral profile. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key properties, offering a practical framework for researchers. The synthesis and stability of the compound are also discussed to provide a holistic understanding for its application in drug discovery and development.

Introduction and Molecular Structure

This compound, with the Chemical Abstracts Service (CAS) registry number 902835-93-2, is a derivative of 2-amino-3-hydroxypyridine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality enhances its solubility in organic solvents and modulates its reactivity, making it a versatile building block in multi-step synthetic pathways.[1] Its structure, featuring a hydroxypyridine core, suggests potential applications as a scaffold in the design of novel therapeutic agents, particularly due to the prevalence of pyridine motifs in pharmaceuticals.

The molecular structure combines a hydrophilic hydroxypyridine ring with a lipophilic tert-butyl group, resulting in a molecule with balanced solubility characteristics. The presence of hydrogen bond donors (-OH, -NH) and acceptors (N in pyridine, C=O) governs its intermolecular interactions and, consequently, its physical properties.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various experimental settings.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄N₂O₃ | - |

| Molecular Weight | 210.23 g/mol | - |

| Appearance | White to off-white solid | [2] |

| Melting Point | 129-131 °C | [2] |

| Boiling Point | Not experimentally determined. Predicted to be high due to hydrogen bonding and molecular weight. | - |

| pKa | The pKa of the parent compound, 2-amino-3-hydroxypyridine, is predicted to be approximately 5.15 for the pyridine nitrogen.[3][4] The acidity of the hydroxyl group and the basicity of the carbamate nitrogen will also influence the overall ionization profile. | Predicted |

| Solubility | Good solubility is expected in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which is characteristic of N-Boc protected aminopyridines.[1][5] Solubility in non-polar solvents like hexane is expected to be low. Water solubility is likely to be limited but may be enhanced at acidic or basic pH due to salt formation. | Inferred from similar compounds |

Synthesis and Purification

The synthesis of this compound typically involves the N-protection of 2-amino-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O).[6][7] The reaction is generally carried out in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Caption: General synthetic workflow for this compound.

Purification of the final product is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the analytical techniques described in the following sections.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-donating hydroxyl and carbamate groups. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around δ 1.5 ppm. The protons of the -NH and -OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, typically in the range of δ 110-160 ppm. The carbonyl carbon of the Boc group will appear around δ 150-155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will resonate at approximately δ 80 ppm and δ 28 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ for the carbamate N-H.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the tert-butyl group and aromatic C-H bonds.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.[8]

-

C=C and C=N stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 211.2. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[10][11]

Experimental Protocols

The following section details standardized protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.[12][13][14][15]

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before a precise determination.

-

Precise Determination: Heat the sample at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

Replicate: Repeat the measurement at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

This protocol outlines a systematic approach to determine the qualitative solubility of the compound in various solvents.[16][17][18][19]

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, 5% aq. HCl, 5% aq. NaOH) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Systematic Testing: Follow a logical sequence of solvents, starting with water, then acidic and basic aqueous solutions, followed by organic solvents of varying polarity.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant(s) by monitoring pH changes during titration with a strong acid or base.[20][21][22][23][24]

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if water solubility is low) to a known concentration (e.g., 0.01 M).

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration:

-

To determine the pKa of the pyridine nitrogen (basic), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

To determine the pKa of the hydroxyl group (acidic), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

-

Replicate: Perform the titration at least in triplicate.

Stability

The stability of this compound is a critical parameter, especially when it is used as a pharmaceutical intermediate. Stability studies are typically conducted under various conditions to assess its degradation profile.[25][26][27][28][29]

-

Thermal Stability: The compound is expected to be relatively stable at room temperature. However, at elevated temperatures, degradation may occur. The Boc protecting group is known to be thermally labile and can be cleaved under acidic conditions.

-

Hydrolytic Stability: The carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the deprotection of the amino group.

-

Photostability: The pyridine ring may be susceptible to photodegradation upon exposure to UV light.

A general protocol for assessing stability according to ICH guidelines involves storing the compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies) and analyzing its purity by a stability-indicating HPLC method at specified time points.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. While some experimental data is limited, the provided information on its structure, properties, synthesis, and analytical characterization, along with standardized experimental protocols, offers a valuable resource for researchers. A thorough understanding of these properties is essential for the effective utilization of this compound in synthetic chemistry and drug discovery endeavors. Further experimental investigation is encouraged to fill the existing data gaps and to fully elucidate the potential of this versatile molecule.

References

- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Amino-3-hydroxypyridine CAS#: 16867-03-1 [m.chemicalbook.com]

- 4. cir-safety.org [cir-safety.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. jk-sci.com [jk-sci.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.ws [chem.ws]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 26. Ich guideline for stability testing | PPTX [slideshare.net]

- 27. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ICH Official web site : ICH [ich.org]

- 29. database.ich.org [database.ich.org]

"tert-Butyl (3-hydroxypyridin-2-yl)carbamate" CAS number 902835-93-2

An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate (CAS No. 902835-93-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, mechanistic rationale, and critical applications, grounding all information in established scientific principles.

Strategic Overview: The Significance of a Bifunctional Building Block

At its core, this compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold. Its structure incorporates three key features that make it exceptionally valuable in the synthesis of complex pharmaceutical agents:

-

An Aminopyridine Core: The aminopyridine moiety is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2][3] These structures are known to interact with a wide range of enzymes and receptors, serving as the foundation for drugs with diverse therapeutic applications, from anti-inflammatory to anti-protozoan agents.[1][2][4]

-

Orthogonal Functional Groups: The compound features a hydroxyl (-OH) group and a protected amine (-NHBoc) group positioned ortho to each other on the pyridine ring. This arrangement allows for selective and sequential chemical modifications, providing two distinct points for diversification in a synthetic route.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the amine.[5] Its presence is crucial, as it temporarily masks the high nucleophilicity of the amino group, preventing unwanted side reactions and enabling precise control over the synthetic pathway.[6]

This combination of features makes the title compound an indispensable tool for medicinal chemists aiming to generate libraries of novel compounds for high-throughput screening and lead optimization.

Core Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 902835-93-2 | [7][8][9] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [7][8] |

| Molecular Weight | 210.23 g/mol | [7] |

| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | [7] |

| Synonyms | 2-(BOC-amino)-3-hydroxypyridine, 2-(t-butoxycarbonylamino)-3-pyridinol | [7] |

| Melting Point | 129 °C | [10] |

| Topological Polar Surface Area | 71.5 Ų | [7] |

| Storage Conditions | 2-8°C, protect from moisture | [8][11] |

GHS Hazard and Safety Information

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards. Adherence to standard laboratory safety protocols is mandatory.[8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Avoid inhalation of dust and direct contact with skin and eyes.[8]

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.[8]

Synthesis and Mechanistic Insights: The Art of Amine Protection

The most common and efficient synthesis of this compound involves the direct Boc-protection of its precursor, 2-Amino-3-hydroxypyridine.[12]

The Causality of Boc Protection

The 2-amino group on a pyridine ring is highly nucleophilic and would readily participate in side reactions if left unprotected during subsequent synthetic steps. The introduction of the sterically bulky and electron-withdrawing Boc group serves two primary functions:

-

Deactivation: It significantly reduces the nucleophilicity of the nitrogen atom, preventing it from interfering with reactions targeting other parts of the molecule.[6]

-

Controlled Deprotection: The Boc group is stable to a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in methanol), regenerating the free amine at the desired stage of a synthetic sequence.[5]

Caption: The Boc protection/deprotection cycle for amines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard methods for Boc protection of aminopyridines.

Materials:

-

2-Amino-3-hydroxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Amino-3-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Add the base (e.g., TEA, 1.2 eq) to the solution and stir.

-

Reagent Addition: Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.

-

Extraction & Drying: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Self-Validation: The success of the reaction is confirmed by TLC, showing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. Final product identity and purity should be confirmed by NMR spectroscopy and Mass Spectrometry.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 7. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemwhat.com [chemwhat.com]

- 11. biosynce.com [biosynce.com]

- 12. 2-(BOC-aMino)-3-hydroxypyridine | 902835-93-2 [amp.chemicalbook.com]

A Technical Guide to the Molecular Structure and Synthetic Utility of tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. We will dissect its core molecular architecture, detailing the interplay between the 3-hydroxypyridine scaffold and the tert-butoxycarbonyl (Boc) protecting group. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of its physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and a thorough spectroscopic characterization. The strategic importance of this molecule as a protected building block for the synthesis of more complex, biologically active compounds is also explored, underscoring its value in modern drug discovery pipelines.

Introduction: The Strategic Importance of a Protected Scaffold

In the landscape of pharmaceutical development, the 2-amino-3-hydroxypyridine framework is a privileged scaffold, appearing as a core structural unit in numerous bioactive molecules.[1][2] Its unique arrangement of a basic amino group and an acidic phenolic hydroxyl group ortho to each other on a pyridine ring imparts potent metal-chelating properties and a specific vectoral array of hydrogen bond donors and acceptors.[1] These features are critical for molecular recognition and interaction with biological targets such as enzymes and receptors.

However, the inherent reactivity of the 2-amino group presents a significant challenge in multi-step syntheses. It can undergo undesired reactions, leading to low yields and complex purification procedures. The solution lies in the strategic use of protecting groups. This compound (CAS No. 902835-93-2) is the embodiment of this strategy.[3][4] By masking the nucleophilic amino group with a tert-butoxycarbonyl (Boc) moiety, the molecule is stabilized, allowing for selective chemical modifications at other sites.[5] The Boc group is ideal for this role due to its robust stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic) and its clean, quantitative removal under acidic conditions.[6] This guide elucidates the structure, synthesis, and utility of this pivotal synthetic intermediate.

Core Molecular Structure & Physicochemical Properties

Structural Elucidation

The molecular structure of this compound is a conjugate of three key functional components:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This core imparts aromaticity, rigidity, and influences the molecule's overall polarity and basicity.

-

Carbamate Group: The amino group at the C2 position of the pyridine ring is protected as a carbamate ester. The bulky tert-butyl group provides steric hindrance that contributes to the stability of the protected amine.

-

Hydroxyl Group: A phenolic hydroxyl group at the C3 position. This group can act as a hydrogen bond donor and a site for further functionalization, such as etherification or esterification, once the amino group is securely protected.

The intramolecular hydrogen bond between the carbamate N-H and the 3-hydroxyl oxygen is a key conformational feature, influencing the planarity and reactivity of the molecule.

Physicochemical Data

The fundamental properties of the molecule are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | PubChem[3] |

| CAS Number | 902835-93-2 | ChemScene[4] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | PubChem[3] |

| Molecular Weight | 210.23 g/mol | PubChem[3], ChemScene[4] |

| Topological Polar Surface Area | 71.5 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[4] |

| LogP (Computed) | 2.13 | ChemScene[4] |

Synthesis and Mechanistic Considerations

Rationale for Synthesis: The Logic of Amine Protection

The synthesis of this compound is a textbook example of amine protection. The primary starting material, 2-amino-3-hydroxypyridine, possesses a highly nucleophilic amino group that would otherwise interfere with reactions targeting the hydroxyl group or the pyridine ring itself. The introduction of the electron-withdrawing Boc group temporarily converts the amine into a less reactive carbamate, effectively rendering it inert to many reagents.[5][6] This protection is the critical first step in synthetic routes that require selective modification of the molecule. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is driven by its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).

Synthetic Workflow

The following diagram illustrates the straightforward, high-yielding process for the N-Boc protection of 2-amino-3-hydroxypyridine.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Vessel Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (5.0 g, 45.4 mmol).

-

Inert Atmosphere & Dissolution: Seal the flask with a septum, and purge with dry nitrogen gas. Add anhydrous tetrahydrofuran (THF, 100 mL) via syringe and stir until the solid is fully dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N) (7.6 mL, 54.5 mmol, 1.2 equiv.) dropwise. Causality: Et₃N acts as a base to scavenge the acidic proton generated during the reaction, driving the equilibrium towards product formation.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (10.9 g, 49.9 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents excessive heat generation and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The aqueous wash removes the triethylammonium salt byproduct and any unreacted base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). Combine fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocally confirming the molecular structure of the synthesized product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | -OH (hydroxyl) |

| ~7.8 - 8.2 | br s | 1H | -NH- (carbamate) |

| ~7.85 | dd | 1H | Pyridine H6 |

| ~7.10 | dd | 1H | Pyridine H4 |

| ~6.85 | t | 1H | Pyridine H5 |

| 1.51 | s | 9H | -C(CH₃)₃ (tert-butyl) |

Note: Shifts are approximate and solvent-dependent. The broadness of OH and NH signals is due to chemical exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~153.5 | C=O (carbamate carbonyl) |

| ~145.0 | C2-NHBoc |

| ~142.5 | C3-OH |

| ~139.0 | C6-H |

| ~122.0 | C4-H |

| ~118.0 | C5-H |

| ~81.0 | -C (CH₃)₃ (tert-butyl quaternary) |

| ~28.3 | -C(C H₃)₃ (tert-butyl methyls) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3150 | N-H Stretch | Carbamate (-NH) |

| 2980 - 2930 | C-H Stretch | sp³ (tert-butyl) |

| ~1715 (strong) | C=O Stretch | Carbonyl (carbamate) |

| 1600, 1480 | C=C, C=N Stretch | Aromatic Ring |

| ~1520 | N-H Bend | Amide II |

| ~1250, 1160 | C-O Stretch | Carbamate/Phenol |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight.

-

Expected [M+H]⁺: 211.10

-

Expected [M+Na]⁺: 233.08

-

Key Fragmentation: A characteristic loss of 56 Da corresponding to isobutylene from the tert-butyl group is often observed under fragmentation conditions.

Applications in Drug Discovery and Organic Synthesis

Role as a Key Synthetic Intermediate

The primary value of this compound lies in its role as a versatile building block. With the amino group protected, chemists can perform selective reactions on other parts of the molecule:

-

O-Alkylation/Acylation: The hydroxyl group can be converted to an ether or ester.

-

Electrophilic Aromatic Substitution: The pyridine ring can be halogenated or nitrated at specific positions, guided by the existing substituents.

-

Cross-Coupling Reactions: After conversion of the hydroxyl group to a triflate or a halide is introduced onto the ring, Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be performed to build molecular complexity.

Strategic Deprotection

Once the desired molecular modifications are complete, the Boc group is efficiently removed. This is typically achieved by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane.[6] The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free 2-amino-3-hydroxypyridine derivative.

References

- 1. 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1) - Career Henan Chemical Co. [coreychem.com]

- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]

- 3. This compound | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Structural Intrigue to Mechanistic Insight

The compound tert-butyl (3-hydroxypyridin-2-yl)carbamate presents a compelling case study in modern medicinal chemistry. Its structure, a chimera of a 3-hydroxypyridine and a Boc-protected 2-aminopyridine, places it at the crossroads of several pharmacologically significant compound classes. While direct, extensive research on this specific molecule's mechanism of action is not yet prevalent in publicly accessible literature, its constituent scaffolds offer a fertile ground for hypothesis-driven investigation.

This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of facts to a structured, logical exploration of its potential mechanisms of action. We will deconstruct the molecule, propose testable hypotheses based on established pharmacology of related structures, and lay out a comprehensive, self-validating experimental workflow to elucidate its biological function. This document is designed to be a roadmap for discovery.

Part 1: Molecular Deconstruction and Mechanistic Hypotheses

The structure of this compound is not merely a collection of atoms, but a carefully arranged set of functional groups, each with the potential to interact with biological macromolecules. Our analysis begins with an appreciation of these components.

The 2-Aminopyridine Scaffold: A Privileged Pharmacophore

The 2-aminopyridine core is a well-established pharmacophore, renowned for its versatility in engaging a wide array of biological targets.[1][2] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] This scaffold's utility is often attributed to its ability to form critical hydrogen bond interactions with protein targets.

-

Hypothesis 1a: Kinase Inhibition. A significant number of 2-aminopyridine derivatives function as kinase inhibitors.[3][4] The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. It is plausible that this compound could target kinases within critical signaling pathways, such as the Janus kinases (JAKs) or cyclin-dependent kinases (CDKs).[3][4]

-

Hypothesis 1b: Sigma (σ) Receptor Modulation. The 2-aminopyridine moiety has also been incorporated into ligands for sigma receptors, particularly the σ2 subtype, which is often overexpressed in tumors.[5] Depending on the overall physicochemical properties of the molecule, it could act as either an agonist or an antagonist, potentially influencing cellular processes like proliferation and calcium signaling.[5]

The 3-Hydroxypyridine Moiety: A Key Interaction Site and Metal Chelator

The presence of a hydroxyl group on the pyridine ring, particularly in the 3-position, introduces another layer of potential functionality. This group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.[6][7]

-

Hypothesis 2a: Metalloenzyme Inhibition. Hydroxypyridine and its structural cousins, the hydroxypyridones, are excellent metal chelators.[8] This property has been exploited in the design of inhibitors for metalloenzymes, where the hydroxypyridine moiety coordinates with the metal cofactor (e.g., Zn²⁺, Fe²⁺) in the enzyme's active site.[8] Potential targets could include histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

-

Hypothesis 2b: Modulation of Cellular Metal Homeostasis. Beyond direct enzyme inhibition, the ability to chelate intracellular metal ions like iron and zinc can itself be a mechanism of action, leading to antiproliferative effects.[8]

The Tert-Butyl Carbamate (Boc) Group: A Modulator of Physicochemical Properties

While often considered a simple protecting group in synthetic chemistry, the bulky and lipophilic tert-butyl carbamate group will invariably impact the molecule's pharmacological profile. It can influence solubility, cell permeability, and steric interactions with the target protein. It is also a potential site for metabolic activity.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured, multi-tiered experimental plan is essential. The following workflow is designed to be self-validating, with each phase informing the next.

Phase 1: Initial Profiling and Target Class Identification

The initial goal is to cast a wide net to identify the general biological space in which the compound is active.

Experimental Protocol: Broad-Spectrum Phenotypic Screening

-

Cell Viability/Cytotoxicity Assays:

-

Utilize a panel of diverse human cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, and hematological malignancies).

-

Treat cells with a dose-response curve of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a standard method such as MTS or CellTiter-Glo assay.

-

Causality: This initial screen will determine if the compound has antiproliferative effects and reveal any potential cell-type specificity, guiding the selection of model systems for subsequent experiments.

-

-

Broad-Spectrum Target-Based Screening:

-

Submit the compound to a commercial or in-house broad-panel kinase screen (e.g., a panel of >400 kinases).

-

Similarly, screen against a panel of phosphatases, proteases, and GPCRs.

-

Causality: This provides a rapid, unbiased assessment of potential high-affinity protein targets, directly testing hypotheses 1a and 2a. A "hit" in a kinase panel, for example, would immediately prioritize that target class for deeper investigation.

-

Data Presentation: Initial Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | Data |

| A549 | Lung Cancer | Data |

| HCT116 | Colon Cancer | Data |

| MV-4-11 | Leukemia | Data |

| Target Class | Top Hit(s) | % Inhibition @ 10 µM |

| Kinases | e.g., JAK2, CDK9 | Data |

| Metalloenzymes | e.g., HDAC1 | Data |

| GPCRs | e.g., Sigma-2 Receptor | Data |

Phase 2: Target Validation and Pathway Analysis

Assuming a lead activity is identified in Phase 1 (e.g., antiproliferative activity and a hit on a specific kinase), the next phase is to validate this target in a cellular context.

Experimental Protocol: Cellular Target Engagement and Downstream Signaling

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells (e.g., MV-4-11 if it was a sensitive line) with the compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction by Western blot for the putative target protein (e.g., JAK2).

-

Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A positive thermal shift provides strong evidence of direct target engagement in a cellular environment.

-

-

Western Blot Analysis of Downstream Pathways:

-

Based on the validated target, analyze the phosphorylation status of its key downstream substrates. For a JAK2 inhibitor, this would involve probing for phosphorylated STAT3 (p-STAT3).

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse cells and perform Western blotting for p-STAT3, total STAT3, and a loading control (e.g., GAPDH).

-

Causality: A dose-dependent decrease in the phosphorylation of a downstream effector, without a change in the total protein level, confirms that the compound is not just binding to the target but is functionally inhibiting its activity.

-

Visualization: Hypothesized JAK-STAT Signaling Inhibition

Caption: Proposed inhibition of the JAK-STAT pathway.

Phase 3: In Vitro Mechanistic Studies

To understand the precise nature of the interaction, in vitro biochemical and biophysical assays are required.

Experimental Protocol: Enzyme Kinetics and Binding Affinity

-

In Vitro Kinase Assay (for a kinase inhibitor):

-

Use a purified, recombinant version of the target kinase (e.g., JAK2).

-

Measure kinase activity (e.g., via ATP consumption or substrate phosphorylation) in the presence of varying concentrations of the compound and the substrate (ATP).

-

Causality: By performing the assay at different, fixed concentrations of ATP, one can determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insight into the binding site.

-

-

Isothermal Titration Calorimetry (ITC):

-

Directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.

-

Causality: ITC provides definitive proof of a direct physical interaction and quantifies its strength, which should correlate with the IC50 values obtained in cellular and biochemical assays.

-

Visualization: Experimental Workflow for MoA Elucidation

Caption: A logical workflow for mechanism of action studies.

Conclusion: A Framework for Discovery

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical architecture provides a strong foundation for targeted investigation. By leveraging the known pharmacology of the 2-aminopyridine and 3-hydroxypyridine scaffolds, we can formulate robust, testable hypotheses. The experimental framework detailed herein offers a logical, phased approach to move from broad, unbiased screening to specific, mechanistic validation. This structured inquiry is fundamental to translating a molecule with structural promise into a well-understood pharmacological tool or therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Investigation of tert-Butyl (3-hydroxypyridin-2-yl)carbamate Derivatives

Abstract

The 2-aminopyridine scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The introduction of a hydroxyl group at the 3-position and a tert-butyl carbamate at the 2-amino position yields tert-butyl (3-hydroxypyridin-2-yl)carbamate, a versatile intermediate for the synthesis of novel derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds. While specific biological data for the parent compound is limited in the public domain, this guide leverages established methodologies for analogous heterocyclic compounds to provide researchers, scientists, and drug development professionals with a robust roadmap for investigation. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for assessing anticancer, kinase inhibitory, neuroprotective, and antimicrobial activities, and offer insights into the interpretation of the resulting data.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine ring is a privileged heterocyclic motif found in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] The 2-amino-3-hydroxypyridine core, in particular, presents a unique combination of functional groups that can be strategically modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group, protected as a tert-butyl carbamate, allows for selective reactions and can be deprotected to reveal a primary amine for further functionalization.

The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, making the parent compound an ideal starting material for the synthesis of diverse chemical libraries.[2] Derivatives of the closely related 3-hydroxypyridine scaffold have demonstrated a range of pharmacological effects, including antioxidant and neuroprotective properties.[3] This guide will provide the necessary tools to systematically explore the biological potential of novel derivatives of this compound.

Synthetic Strategies: Accessing the 2-Amino-3-hydroxypyridine Core and its Derivatives

The synthesis of the core scaffold, 2-amino-3-hydroxypyridine, is a critical first step in the development of a chemical library based on this compound. A common and efficient method involves the reduction of 2-hydroxy-3-nitropyridine.[4][5]

Synthesis of 2-Amino-3-hydroxypyridine

A widely adopted procedure for the synthesis of 2-amino-3-hydroxypyridine is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[4][5]

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine

-

Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 equivalents).

-

Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon) and then introduce hydrogen gas, maintaining a hydrogen atmosphere (e.g., with a balloon).

-

Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-amino-3-hydroxypyridine.[5]

Boc Protection and Derivatization

Once the 2-amino-3-hydroxypyridine core is obtained, the amino group can be protected with a tert-butoxycarbonyl group to yield this compound. This protected intermediate can then be used in a variety of coupling reactions to generate a library of derivatives.

Caption: General synthetic workflow for the preparation of this compound derivatives.

Biological Evaluation: A Multi-faceted Screening Approach

Given the broad spectrum of activities associated with pyridine derivatives, a comprehensive screening strategy is recommended to elucidate the biological potential of novel this compound analogs. This section outlines detailed protocols for assessing anticancer, kinase inhibitory, neuroprotective, and antimicrobial activities.

Anticancer Activity Screening

Heterocyclic compounds are a cornerstone of anticancer drug discovery.[6] The following protocol describes a standard in vitro assay to determine the cytotoxic effects of novel compounds on cancer cell lines.

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[7]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[7][8]

Table 1: Representative Data Presentation for Anticancer Screening

| Compound ID | Target Cell Line | IC50 (µM) |

| Parent Compound | MCF-7 | >100 |

| Derivative 1 | MCF-7 | 15.2 |

| Derivative 2 | MCF-7 | 5.8 |

| Doxorubicin | MCF-7 | 0.5 |

Kinase Inhibition Assays

Pyridine derivatives are prominent scaffolds for the design of kinase inhibitors.[9][10][11] The following protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

-

Reaction Setup: In a 384-well plate, combine the purified recombinant kinase, the kinase-specific substrate, and ATP in a kinase assay buffer.

-

Compound Addition: Add serially diluted test compounds or a vehicle control (DMSO) to the wells and incubate to allow for compound binding.[9]

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a defined period at the optimal temperature for the enzyme.

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which generates a luminescent signal proportional to the ADP concentration.[9]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Caption: Workflow for an in vitro kinase inhibition assay.

Neuroprotective Activity Assessment

The neuroprotective potential of novel compounds can be evaluated using in vitro models of neuronal damage.[13][14][15][16] The following protocol describes a method to assess the ability of compounds to protect neuronal cells from glutamate-induced excitotoxicity.

Protocol 4: Neuroprotection Assay against Glutamate-Induced Toxicity

-

Cell Culture: Culture a neuronal cell line (e.g., HT22) in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

-

Induction of Toxicity: Induce neuronal damage by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM).[17]

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the resazurin assay.[17]

-

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

Antimicrobial Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[18] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][19][20][21]

Protocol 5: Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[19]

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

Table 2: Representative Data Presentation for Antimicrobial Screening

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Parent Compound | >128 | >128 |

| Derivative 1 | 32 | 64 |

| Derivative 2 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.25 |

Structure-Activity Relationship (SAR) Studies: Guiding the Optimization of Lead Compounds

A systematic exploration of the structure-activity relationship is crucial for the rational design of more potent and selective compounds. For the this compound scaffold, SAR studies should focus on modifications at several key positions:

-

The 3-hydroxyl group: Esterification or etherification of this group can modulate the compound's polarity and hydrogen bonding capacity.

-

The pyridine ring: Introduction of substituents at the 4, 5, and 6-positions can influence the electronic properties and steric profile of the molecule.

-

The carbamate moiety: While the tert-butyl group is a standard protecting group, exploring other carbamates or amides could impact the compound's stability and biological activity.

By systematically synthesizing and testing a library of derivatives with variations at these positions, researchers can identify the key structural features that contribute to the desired biological effect.[22][23][24]

Caption: Key areas for structure-activity relationship (SAR) exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and actionable framework for the synthesis and biological evaluation of its derivatives. By employing the detailed protocols and strategic approaches outlined herein, researchers can effectively explore the potential of this versatile chemical class in a range of therapeutic areas. Future investigations should focus on the generation of diverse chemical libraries, the elucidation of the mechanism of action of active compounds, and the optimization of their pharmacokinetic properties to advance the most promising candidates towards preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Heterocyclic Compounds: Importance in Anticancer Drug Discovery | Bentham Science [benthamscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. routledge.com [routledge.com]

- 22. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Strategic Role of tert-Butyl (3-hydroxypyridin-2-yl)carbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Drug Discovery

In the vast and ever-expanding universe of chemical scaffolds used in drug discovery, the pyridine ring stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged pharmacophore. Within this important class of heterocycles, tert-butyl (3-hydroxypyridin-2-yl)carbamate has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical characteristics to its strategic application in the development of novel therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors. For drug development professionals, understanding the nuances of this reagent is key to unlocking new avenues in the design of next-generation medicines.

Core Chemical Attributes and Synthesis

This compound (Figure 1) is a bifunctional molecule featuring a 3-hydroxypyridine core. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino group offers a stable yet readily cleavable handle, allowing for sequential and site-selective modifications. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions of the amino group while enabling transformations at other positions of the pyridine ring.

Figure 1: Chemical Structure of this compound

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of this compound typically commences with the readily available precursor, 2-amino-3-hydroxypyridine. The key transformation is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: N-Boc Protection of 2-amino-3-hydroxypyridine

-

Dissolution: 2-amino-3-hydroxypyridine (1.0 eq) is dissolved in a suitable solvent, such as a mixture of water and acetone.[1]

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

This straightforward and high-yielding protection step sets the stage for the subsequent elaboration of the pyridine scaffold into more complex drug-like molecules.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The true value of this compound lies in its application as a key intermediate in the synthesis of a wide range of bioactive compounds, most notably kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The PI3K/Akt/mTOR Pathway: A Prime Target for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of this pathway is frequently observed in human cancers, making it a highly attractive target for the development of novel anticancer agents.[2] Akt (also known as Protein Kinase B) is a serine/threonine kinase that acts as a central node in this pathway.

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation.

Leveraging this compound in the Synthesis of Akt Inhibitors

While specific, publicly disclosed synthetic routes starting directly from this compound to named clinical candidates are often proprietary, the structural motif of 2-amino-3-hydroxypyridine is a recurring feature in potent Akt inhibitors. The strategic placement of the amino and hydroxyl groups allows for key interactions within the ATP-binding pocket of the kinase.

Hypothetical Synthetic Workflow for an Akt Inhibitor

The following workflow illustrates how this compound can be utilized as a versatile starting material in a convergent synthesis of a hypothetical Akt inhibitor.

Diagram 2: Synthetic Workflow for a Hypothetical Akt Inhibitor

Caption: A generalized synthetic route to an Akt inhibitor utilizing the title compound.

Causality in Experimental Choices:

-

Initial Functionalization: The pyridine ring can be first functionalized, for example, through halogenation at the 5-position, to introduce a handle for subsequent cross-coupling reactions. This allows for the introduction of diverse aryl or heteroaryl substituents, which can be crucial for achieving high potency and selectivity.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon or carbon-nitrogen bonds. The choice of coupling partner is dictated by the desired final structure and can be guided by molecular modeling studies of the target kinase's active site.

-

Boc Deprotection: The robust nature of the Boc group allows it to withstand a wide range of reaction conditions. Its removal is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which is orthogonal to many other protecting groups and functional moieties.

-

Amide Coupling: The final step often involves the coupling of the deprotected 2-amino group with a carboxylic acid-containing side chain. This is a critical step for introducing additional points of interaction with the target protein and for fine-tuning the pharmacokinetic properties of the molecule.

Quantitative Data and Structure-Activity Relationships

| Compound | Modification | Akt1 IC₅₀ (nM) | Reference |

| AZD5363 | Contains a related aminopyrimidine core | 3 | [3] |

| MK-2206 | Allosteric inhibitor | 5 | [3] |

| GDC-0068 (Ipatasertib) | ATP-competitive inhibitor | 5 | [4] |

This table presents data for known Akt inhibitors to illustrate the potency that can be achieved with related scaffolds.

The structure-activity relationship (SAR) studies of various kinase inhibitors have consistently shown that the 2-amino-3-hydroxypyridine moiety can act as a key pharmacophore, with the amino group and the hydroxyl group participating in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound represents a prime example of a strategically designed building block that has found significant utility in medicinal chemistry. Its pre-installed, selectively addressable functional groups, combined with the inherent pharmacological relevance of the 3-hydroxypyridine core, make it an invaluable starting material for the synthesis of complex and potent bioactive molecules. As the quest for novel and more effective therapeutics continues, particularly in the realm of kinase inhibitors, the role of such versatile and well-designed chemical tools will undoubtedly continue to expand.

References

An In-Depth Technical Guide to tert-Butyl (3-hydroxypyridin-2-yl)carbamate: A Versatile Building Block in Modern Synthesis